1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one
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Overview
Description
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and safety. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to the modulation of biological pathways, resulting in various effects such as enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one: Lacks the phenylsulfonyl group, which may result in different chemical and biological properties.
1-(4-Methoxyphenyl)-3-(phenylsulfonyl)propan-1-one:
1-(4-Chlorophenyl)-3-(phenylsulfonyl)propan-1-one: Lacks the methoxyphenyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one is unique due to the presence of all three functional groups (chlorophenyl, methoxyphenyl, and phenylsulfonyl)
Biological Activity
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one, also referred to as a sulfonyl ketone compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C22H19ClO4S, with a molecular weight of approximately 414.9 g/mol. Its structure features a chlorophenyl group, a methoxyphenyl group, and a phenylsulfonyl moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with sulfonyl chlorides under controlled conditions. The synthetic route often employs methods such as microwave-assisted synthesis or traditional reflux techniques using solvents like DMSO or ethyl acetate for extraction and purification.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of bacteria such as Neisseria meningitidis and Haemophilus influenzae at concentrations ranging from 8 to 64 µg/mL .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies have demonstrated that certain sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of related compounds have shown IC50 values indicating significant potency against human colon cancer cells (HCT 116) with values lower than 5 µM, suggesting that modifications in the phenolic groups can enhance activity .
The biological activity is hypothesized to involve the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. The presence of electron-withdrawing groups like chlorine may enhance the reactivity and interaction with target biomolecules.
Research Findings
Case Studies
- Antibacterial Activity : A recent study synthesized several derivatives based on the core structure of this compound and assessed their antibacterial properties against clinically relevant pathogens. The results indicated that specific substitutions significantly enhanced antibacterial efficacy, providing a basis for further drug development .
- Cytotoxicity Testing : In vitro assays conducted on various cancer cell lines revealed that some derivatives exhibited selective cytotoxicity, suggesting that structural modifications could lead to more effective anticancer agents .
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO4S/c1-27-19-13-9-17(10-14-19)22(28(25,26)20-5-3-2-4-6-20)15-21(24)16-7-11-18(23)12-8-16/h2-14,22H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHYDNBMGWOZNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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